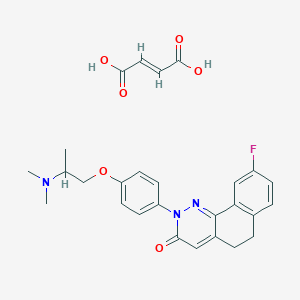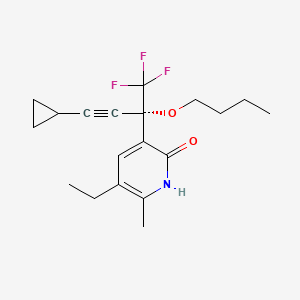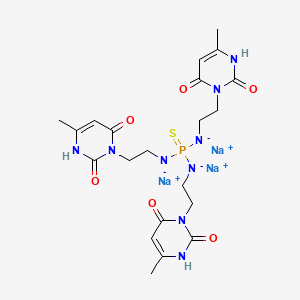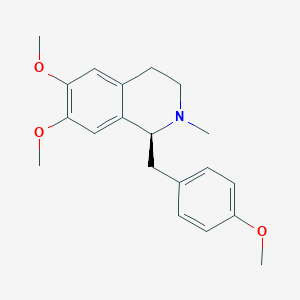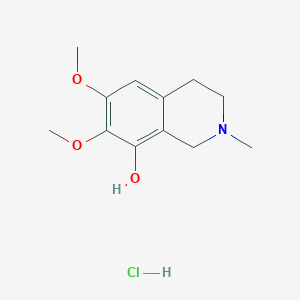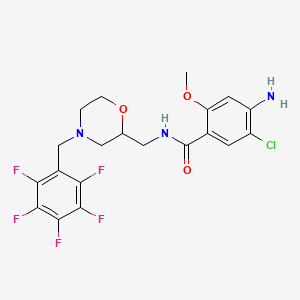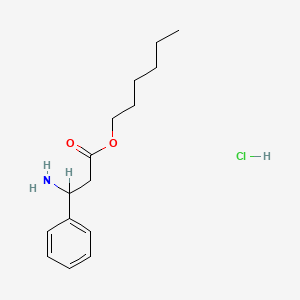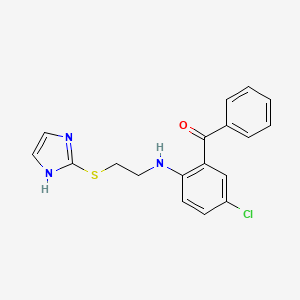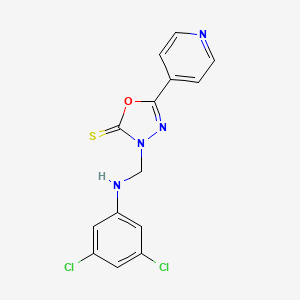
1,3,4-Oxadiazole-2(3H)-thione, 3-(((3,5-dichlorophenyl)amino)methyl)-5-(4-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-オキサジアゾール-2(3H)-チオン, 3-(((3,5-ジクロロフェニル)アミノ)メチル)-5-(4-ピリジニル)-は、オキサジアゾールファミリーに属する複素環式化合物です。
2. 製法
合成経路と反応条件
1,3,4-オキサジアゾール誘導体の合成は、通常、適切なヒドラジドを二硫化炭素またはその他の適切な試薬と環化させることで行われます。この特定の化合物については、合成経路は以下のようなものになる可能性があります。
ヒドラジドの形成: 3,5-ジクロロアニリンを適切なアシルクロリドと反応させて、対応するヒドラジドを形成します。
環化: ヒドラジドを二硫化炭素と塩基で処理して、オキサジアゾール環を形成します。
官能基化: 求核置換反応によって、ピリジニル基を導入します。
工業的製造方法
このような化合物の工業的製造は、大規模生産用に最適化された同様の合成経路を使用する場合があります。これには、連続式反応器の使用、反応条件の高スループットスクリーニング、結晶化やクロマトグラフィーなどの精製技術が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents. For this specific compound, the synthetic route may involve:
Formation of Hydrazide: Reacting 3,5-dichloroaniline with an appropriate acyl chloride to form the corresponding hydrazide.
Cyclization: Treating the hydrazide with carbon disulfide and a base to form the oxadiazole ring.
Functionalization: Introducing the pyridinyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.
化学反応の分析
反応の種類
1,3,4-オキサジアゾール-2(3H)-チオン誘導体は、以下のような様々な化学反応を起こす可能性があります。
酸化: オキサジアゾール-2-オキシド誘導体への変換。
還元: チオン基をチオールに、さらにアルカンに還元します。
置換: 芳香環での求核置換反応または求電子置換反応。
一般的な試薬と条件
酸化: 過酸化水素やm-クロロ過安息香酸などの酸化剤を使用します。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用します。
置換: 適切な条件下で、ハロゲン化剤、求核剤、または求電子剤を使用します。
主要な生成物
これらの反応によって形成される主要な生成物は、使用される特定の試薬や条件によって異なります。たとえば、酸化はオキサジアゾール-2-オキシド誘導体を生成する可能性があり、置換反応は芳香環に様々な官能基を導入する可能性があります。
4. 科学研究への応用
1,3,4-オキサジアゾール-2(3H)-チオン誘導体は、以下のような様々な科学研究への応用が研究されています。
医薬品化学: 抗菌剤、抗がん剤、抗炎症剤、抗ウイルス剤としての潜在的な使用。
農業: 殺虫剤や除草剤の開発。
材料科学: ポリマー、染料、その他の先進材料の合成における使用。
科学的研究の応用
1,3,4-Oxadiazole-2(3H)-thione derivatives have been explored for various scientific research applications, including:
Medicinal Chemistry: Potential use as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.
Agriculture: Development of pesticides and herbicides.
Materials Science: Use in the synthesis of polymers, dyes, and other advanced materials.
作用機序
1,3,4-オキサジアゾール-2(3H)-チオン誘導体の作用機序は、その特定の用途によって異なります。医薬品化学では、これらの化合物は酵素、受容体、またはDNAなど、様々な分子標的に相互作用する可能性があります。関連する経路には、酵素活性の阻害、細胞プロセスの破壊、またはシグナル伝達経路の調節が含まれます。
6. 類似の化合物との比較
類似の化合物
1,3,4-オキサジアゾール-2(3H)-チオン: 追加の官能基のない基本構造。
1,3,4-オキサジアゾール-2(3H)-オン: チオン基の硫黄が酸素に置換されている。
1,2,4-オキサジアゾール: 環中の窒素原子の位置が異なる。
独自性
1,3,4-オキサジアゾール-2(3H)-チオン, 3-(((3,5-ジクロロフェニル)アミノ)メチル)-5-(4-ピリジニル)-の独自性は、その特定の官能基にあります。これは、他のオキサジアゾール誘導体と比較して、独自の生物活性や化学反応性を付与する可能性があります。
類似化合物との比較
Similar Compounds
1,3,4-Oxadiazole-2(3H)-thione: Basic structure without additional functional groups.
1,3,4-Oxadiazole-2(3H)-one: Oxygen replacing sulfur in the thione group.
1,2,4-Oxadiazole: Different positioning of nitrogen atoms in the ring.
Uniqueness
The uniqueness of 1,3,4-oxadiazole-2(3H)-thione, 3-(((3,5-dichlorophenyl)amino)methyl)-5-(4-pyridinyl)- lies in its specific functional groups, which may confer unique biological activities and chemical reactivity compared to other oxadiazole derivatives.
特性
CAS番号 |
84249-82-1 |
|---|---|
分子式 |
C14H10Cl2N4OS |
分子量 |
353.2 g/mol |
IUPAC名 |
3-[(3,5-dichloroanilino)methyl]-5-pyridin-4-yl-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C14H10Cl2N4OS/c15-10-5-11(16)7-12(6-10)18-8-20-14(22)21-13(19-20)9-1-3-17-4-2-9/h1-7,18H,8H2 |
InChIキー |
VWMCOWJLNJFMNS-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=NN(C(=S)O2)CNC3=CC(=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


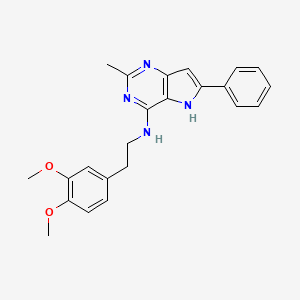
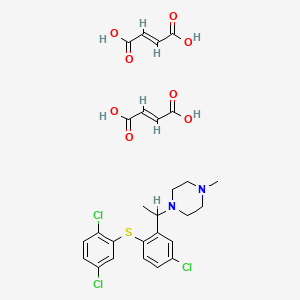
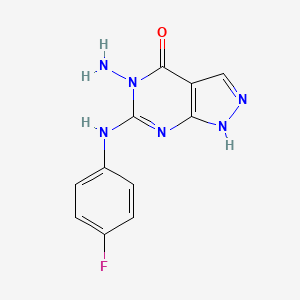
![calcium;[(Z)-1-chlorobutylideneamino] N-methylcarbamate;dichloride](/img/structure/B12750300.png)
